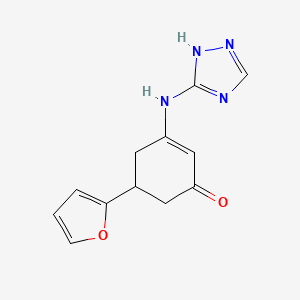

![molecular formula C18H22FN3O3 B4584807 ethyl 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4584807.png)

ethyl 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate

説明

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, typically using carbamimide and acids in the presence of catalysts like 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. This process results in the formation of oxadiazole rings, which are crucial structural components in the compound of interest (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Characterization techniques such as LCMS, NMR, IR, and CHN elemental analysis play vital roles in elucidating the molecular structure. X-ray diffraction studies further confirm the crystal system and spatial arrangements, providing insights into the compound's 3D architecture and intermolecular interactions (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The compound exhibits weak C-H···O intermolecular interactions and aromatic π–π stacking interactions, which contribute to its three-dimensional architecture. These interactions are critical for understanding the chemical reactivity and potential applications of the compound (Sanjeevarayappa et al., 2015).

Physical Properties Analysis

The crystallographic data, including unit cell parameters and space group information, shed light on the physical properties of the compound. These properties are essential for predicting the behavior of the compound under different physical conditions and for its formulation in various applications (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

Understanding the chemical properties, including the compound's reactivity with other molecules and its stability under various chemical conditions, is crucial for its potential application in various fields. The presence of oxadiazole rings and fluorobenzyl groups in the compound suggests a potential for specific chemical interactions and activities (Sanjeevarayappa et al., 2015).

科学的研究の応用

Thiazole-Aminopiperidine Hybrids as Tuberculosis Inhibitors

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed through molecular hybridization, demonstrated significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. Among these, a compound with a 4-fluorobenzyl group showed promising results in various assays, highlighting its potential as an antituberculosis agent without cytotoxic effects at tested concentrations (V. U. Jeankumar et al., 2013).

Propanamide Derivatives as Anticancer Agents

Newly synthesized propanamide derivatives, incorporating a piperidine-4-carboxylic acid ethyl ester and 1,3,4-oxadiazole hybrids, were evaluated for their anticancer potential. Some derivatives exhibited strong anticancer activities with low IC50 values, suggesting their utility as potential anticancer agents. However, further in vivo studies are recommended to confirm their therapeutic effectiveness (A. Rehman et al., 2018).

Antagonists of Platelet Aggregation

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) emerged as a highly potent and orally active antagonist of the fibrinogen receptor. The incorporation of a trisubstituted beta-amino acid unit and a substituted benzamidine structure contributed to its efficacy in inhibiting human platelet aggregation and enhancing oral bioavailability, demonstrating potential for antithrombotic treatment (Y. Hayashi et al., 1998).

Antimicrobial and Antilipase Activities of Hybrid Molecules

Microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties linked to ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates revealed some compounds with good to moderate antimicrobial activity. Additionally, certain derivatives exhibited antiurease and antilipase activities, suggesting the therapeutic versatility of these synthesized molecules (Serap Başoğlu et al., 2013).

Oxadiazole Derivatives as Xanthine Oxidase Inhibitors

A synthetic route for 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives, starting from ethyl 3-phenyl-1H-pyrazole-5-carboxylate, was developed. The synthesized compounds were evaluated for their xanthine oxidase inhibitory activity, underscoring their potential therapeutic application (De-Qiang Qi et al., 2015).

特性

IUPAC Name |

ethyl 1-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3/c1-2-24-18(23)14-6-4-8-22(11-14)12-17-20-16(21-25-17)10-13-5-3-7-15(19)9-13/h3,5,7,9,14H,2,4,6,8,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPALNDDHHUVCBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC2=NC(=NO2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(4-methyl-2-pyrimidinyl)thio]methyl}-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4584742.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-naphthylsulfonyl)propanamide](/img/structure/B4584747.png)

![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-naphthalenesulfonamide](/img/structure/B4584749.png)

![cyclooctyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4584758.png)

![1-(2,6-dichlorobenzyl)-4-[3-(phenylsulfonyl)propanoyl]piperazine](/img/structure/B4584760.png)

![N-(3,4-dimethylphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4584775.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4584784.png)

![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4584796.png)

![2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4584804.png)

![2-{[(4-chlorophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4584838.png)

![N-(2,4-dibromo-6-fluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4584845.png)